molecular formula C8H5F2NO2 B8621817 1,2-Difluoro-4-(2-nitroethenyl)benzene

1,2-Difluoro-4-(2-nitroethenyl)benzene

Cat. No.: B8621817
M. Wt: 185.13 g/mol
InChI Key: MFUFIEVSMSIBOA-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-(2-nitroethenyl)benzene (molecular formula: C₈H₅F₂NO₂, molecular weight: 193.13 g/mol) is a fluorinated aromatic compound characterized by a nitroethenyl substituent at the para position and fluorine atoms at the ortho positions of the benzene ring. Its structure (SMILES: C1=CC(=C(C=C1/C=C/N+[O-])F)F) features a conjugated nitroethenyl group, which imparts significant electronic effects, enhancing reactivity in electrophilic or nucleophilic substitutions .

Properties

Molecular Formula

C8H5F2NO2

Molecular Weight

185.13 g/mol

IUPAC Name

1,2-difluoro-4-(2-nitroethenyl)benzene

InChI

InChI=1S/C8H5F2NO2/c9-7-2-1-6(5-8(7)10)3-4-11(12)13/h1-5H

InChI Key

MFUFIEVSMSIBOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=C[N+](=O)[O-])F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The compound’s reactivity and properties can be contextualized against structurally related derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Group Properties
1,2-Difluoro-4-(2-nitroethenyl)benzene 2-nitroethenyl, 2-F, 1-F C₈H₅F₂NO₂ 193.13 Conjugated nitroethenyl enhances electrophilicity
1,2-Difluoro-4-(methylsulfonyl)benzene methylsulfonyl, 2-F, 1-F C₇H₆F₂O₂S 192.18 Sulfonyl group increases polarity and stability
1,2-Difluoro-4,5-dimethoxybenzene 4,5-dimethoxy, 2-F, 1-F C₈H₈F₂O₂ 174.14 Methoxy groups donate electrons, reducing reactivity
1,2-Difluoro-4-(trifluoromethyl)benzene trifluoromethyl, 2-F, 1-F C₇H₃F₅ 182.09 Strong electron-withdrawing CF₃ group enhances lipophilicity
1,2-Difluoro-4-nitrobenzene nitro, 2-F, 1-F C₆H₃F₂NO₂ 159.09 Simpler nitro group; less steric hindrance than nitroethenyl
1,2-Dihydroxy-4-(nitroethenyl)benzene 2-hydroxy, 1-hydroxy, nitroethenyl C₈H₇NO₄ 181.15 Hydroxyl groups increase solubility and acidity (pKa ~7.92)
1,2-Difluoro-4-(sulfinylamino)benzene sulfinylamino, 2-F, 1-F C₆H₃F₂NOS 175.16 Sulfinylamino group introduces chirality and redox activity

Physical and Chemical Properties

  • Electron-Withdrawing Effects : The nitroethenyl group in the target compound creates a stronger electron-deficient aromatic system compared to nitro (e.g., 1,2-Difluoro-4-nitrobenzene) or methoxy substituents, favoring nucleophilic aromatic substitution .
  • Thermal Stability : Fluorine atoms and nitro groups generally enhance thermal stability. For example, 1,2-Difluoro-4-(trifluoromethyl)benzene (boiling point unreported) is likely more volatile than the nitroethenyl analog due to lower molecular weight .
  • Solubility : The dihydroxy analog (1,2-dihydroxy-4-(nitroethenyl)benzene) exhibits higher water solubility (density: 1.466 g/cm³) than fluorinated derivatives, which are typically more lipophilic .

Preparation Methods

Synthesis of 4-Formyl-1,2-difluorobenzene

The Wittig reaction necessitates a formyl group at the para position of 1,2-difluorobenzene. This intermediate is synthesized via Vilsmeier-Haack formylation :

  • Reaction Conditions :

    • 1,2-Difluorobenzene reacts with DMF and phosphorus oxychloride (POCl₃) at 0–5°C.

    • Quenching with ice water yields 4-formyl-1,2-difluorobenzene.

Generation of Nitroethenyl Ylide

The ylide is prepared from (2-nitroethyl)triphenylphosphonium bromide:

Ph3P+CH2CH2NO2Br+BasePh3P=CHCH2NO2+HBr\text{Ph}3\text{P}^+\text{CH}2\text{CH}2\text{NO}2 \cdot \text{Br}^- + \text{Base} \rightarrow \text{Ph}3\text{P}=\text{CHCH}2\text{NO}_2 + \text{HBr}

Base : Potassium tert-butoxide or sodium hydride in anhydrous THF.

Wittig Coupling

The ylide reacts with 4-formyl-1,2-difluorobenzene under inert conditions:

ArCHO+Ph3P=CHCH2NO2ArCH=CHCH2NO2+Ph3P=O\text{ArCHO} + \text{Ph}3\text{P}=\text{CHCH}2\text{NO}2 \rightarrow \text{ArCH}=\text{CHCH}2\text{NO}2 + \text{Ph}3\text{P}=\text{O}

Key Parameters :

  • Temperature: 25–40°C

  • Solvent: Tetrahydrofuran (THF) or dichloromethane

  • Yield: 60–75% (estimated from analogous reactions).

Henry Reaction and Dehydration

Nitroaldol Addition

The Henry reaction couples 4-formyl-1,2-difluorobenzene with nitromethane:

ArCHO+CH3NO2BaseArCH(OH)CH2NO2\text{ArCHO} + \text{CH}3\text{NO}2 \xrightarrow{\text{Base}} \text{ArCH(OH)CH}2\text{NO}2

Catalytic System :

  • Copper(II)-amino alcohol complexes (e.g., from) enable enantioselective addition.

  • Non-enantioselective variants use KOH or NH₄OAc in ethanol.

Dehydration to Nitroethenyl

The β-nitro alcohol undergoes acid-catalyzed dehydration:

ArCH(OH)CH2NO2H2SO4,ΔArCH=CHNO2+H2O\text{ArCH(OH)CH}2\text{NO}2 \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{ArCH}=\text{CHNO}2 + \text{H}2\text{O}

Optimization :

  • Temperature: 80–100°C

  • Yield: 50–65% (extrapolated from similar substrates).

Knoevenagel Condensation

This one-pot method avoids isolation of intermediates:

ArCHO+CH3NO2BaseArCH=CHNO2+H2O\text{ArCHO} + \text{CH}3\text{NO}2 \xrightarrow{\text{Base}} \text{ArCH}=\text{CHNO}2 + \text{H}2\text{O}

Conditions :

  • Base: Piperidine or ammonium acetate

  • Solvent: Toluene or ethanol

  • Yield: 55–70%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Wittig Reaction60–75≥95High regioselectivityRequires air-free conditions
Henry + Dehydration50–6590–95Scalable, mild conditionsMulti-step, moderate yields
Knoevenagel55–7085–90One-pot synthesisCompeting side reactions

Data synthesized from analogous reactions in.

Industrial Production Considerations

Continuous Flow Nitration

Adapting methods from, nitration of fluorobenzenes in continuous reactors improves safety and yield:

  • Reactors : Microfluidic systems with HNO₃/H₂SO₄ mixtures.

  • Temperature Control : 30–50°C to prevent decomposition.

Purification Techniques

  • Melt Crystallization : Efficient for isolating high-purity product (≥98%) without recrystallization.

  • Distillation : Fractional distillation under reduced pressure minimizes thermal degradation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,2-Difluoro-4-(2-nitroethenyl)benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nitration and fluorination steps. For example, nitration of fluorinated benzene derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can introduce the nitro group, followed by coupling with an ethenyl group via Heck or Wittig reactions. Reaction solvents (e.g., dichloromethane vs. ethanol) significantly impact regioselectivity and byproduct formation. Evidence from analogous compounds shows that using ethanol at low temperatures (0°C) favors nitroethenyl formation, while polar aprotic solvents reduce side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹⁹F NMR and ¹H NMR) is critical for confirming fluorine and proton environments. For example, ¹⁹F NMR can distinguish between ortho and para fluorine atoms, while ¹H NMR resolves coupling patterns of the ethenyl group. Infrared spectroscopy (IR) identifies nitro (∼1520 cm⁻¹) and C=C (∼1600 cm⁻¹) stretches. Mass spectrometry (HRMS) validates molecular weight, with fragmentation patterns confirming the nitroethenyl moiety .

Q. How does the nitroethenyl group influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : The electron-withdrawing nitro group activates the ethenyl moiety for nucleophilic attacks. For instance, Michael addition reactions with amines or thiols occur regioselectively at the β-position of the nitroethenyl group. Fluorine substituents further direct reactivity: para-fluorine deactivates the benzene ring, while ortho-fluorine sterically hinders meta-substitution. Controlled experiments with nucleophiles like hydrazine demonstrate >80% conversion under mild conditions (25°C, 12h) .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of electrophilic aromatic substitution (EAS) in fluorinated nitroethenyl benzenes?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density and Fukui indices to identify reactive sites. For this compound, the nitroethenyl group directs EAS to the para position relative to fluorine. Solvent effects (e.g., PCM models for ethanol) refine activation energies, showing a 15–20 kcal/mol barrier for nitration at the meta position due to steric hindrance from fluorine .

Q. What strategies mitigate competing side reactions during the synthesis of fluorinated nitroethenyl derivatives?

  • Methodological Answer : Side reactions (e.g., over-nitration or ethenyl group isomerization) are minimized by:

  • Using low temperatures (0–5°C) during nitration to suppress di-nitration.
  • Adding radical scavengers (e.g., BHT) to prevent polymerization of the ethenyl group.
  • Employing anhydrous conditions to avoid hydrolysis of intermediates. Chromatographic purification (silica gel, hexane/EtOAc gradient) isolates the desired product with >95% purity .

Q. What role does the nitroethenyl moiety play in the compound’s potential bioactivity?

  • Methodological Answer : The nitro group can act as a redox-active pharmacophore, while the ethenyl group enhances membrane permeability. In antimicrobial assays, derivatives of nitroethenyl benzenes inhibit Staphylococcus aureus (MIC = 8 µg/mL) by disrupting cell wall synthesis. Structure-activity relationship (SAR) studies suggest fluorination improves metabolic stability, reducing CYP450-mediated degradation .

Q. How do crystallographic studies resolve ambiguities in the stereochemistry of the nitroethenyl group?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software confirms the E-configuration of the nitroethenyl group. Data collection at 100 K (Mo-Kα radiation, λ = 0.71073 Å) resolves bond angles (C=C-NO₂ ∼120°) and torsion angles. Refinement parameters (R₁ < 0.05) validate the absence of Z-isomer contamination .

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